D-Glucitol hexaisostearate

Description

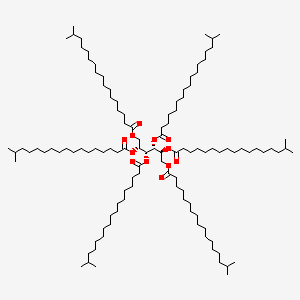

D-Glucitol hexaisostearate is a synthetic ester derived from D-glucitol (sorbitol), a sugar alcohol, esterified with six isostearic acid groups. Isostearic acid is a branched-chain fatty acid, which imparts unique properties to the compound, such as enhanced solubility in nonpolar solvents and improved stability compared to linear-chain fatty acid esters. This compound is primarily used in cosmetics as an emollient and texture enhancer due to its ability to form non-greasy films and improve skin feel .

Properties

CAS No. |

93843-30-2 |

|---|---|

Molecular Formula |

C114H218O12 |

Molecular Weight |

1780.9 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentakis(16-methylheptadecanoyloxy)hexyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C114H218O12/c1-99(2)85-73-61-49-37-25-13-19-31-43-55-67-79-91-107(115)121-97-105(123-109(117)93-81-69-57-45-33-21-15-27-39-51-63-75-87-101(5)6)113(125-111(119)95-83-71-59-47-35-23-17-29-41-53-65-77-89-103(9)10)114(126-112(120)96-84-72-60-48-36-24-18-30-42-54-66-78-90-104(11)12)106(124-110(118)94-82-70-58-46-34-22-16-28-40-52-64-76-88-102(7)8)98-122-108(116)92-80-68-56-44-32-20-14-26-38-50-62-74-86-100(3)4/h99-106,113-114H,13-98H2,1-12H3/t105-,106+,113-,114-/m1/s1 |

InChI Key |

SVZVVNOCJMMFHU-GHSJRZJJSA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucitol hexaisostearate is synthesized through the esterification of D-glucitol with isostearic acid. The reaction typically involves heating D-glucitol and isostearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150-200°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of D-glucitol hexaisostearate involves continuous esterification processes using reactors designed for high-temperature operations. The process is optimized to ensure high yield and purity of the product. The use of vacuum distillation is common to remove any unreacted starting materials and by-products, ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol hexaisostearate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert ester groups back to alcohols.

Substitution: Ester groups in D-glucitol hexaisostearate can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

Chemistry: D-Glucitol hexaisostearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in the synthesis of other complex molecules due to its reactivity and functional groups .

Biology: In biological research, D-glucitol hexaisostearate is used in the formulation of drug delivery systems. Its amphiphilic nature allows it to form micelles and vesicles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Medicine: D-Glucitol hexaisostearate is investigated for its potential in creating biocompatible materials for medical applications, such as wound dressings and tissue engineering scaffolds.

Industry: In the industrial sector, D-glucitol hexaisostearate is used in the formulation of cosmetics, personal care products, and lubricants. Its emulsifying properties help in creating stable formulations, enhancing the texture and performance of the final products .

Mechanism of Action

D-Glucitol hexaisostearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension. This alignment is facilitated by the amphiphilic nature of the molecule, with the hydrophilic D-glucitol moiety interacting with aqueous phases and the hydrophobic isostearate chains interacting with non-aqueous phases .

Comparison with Similar Compounds

Structural and Functional Analogues

D-Glucitol hexaisostearate belongs to the broader class of sugar alcohol polyesters. Key analogues include:

- D-Glucitol hexaacetate : A fully acetylated sorbitol derivative.

- D-Glucitol hexaoleate : An ester with six oleic acid groups.

This analysis focuses on D-glucitol hexaacetate (CAS 7208-47-1) due to the availability of physicochemical data in the provided evidence.

Physicochemical Properties

Table 1: Key Properties of D-Glucitol Hexaisostearate vs. Hexaacetate

| Property | D-Glucitol Hexaisostearate | D-Glucitol Hexaacetate (CAS 7208-47-1) |

|---|---|---|

| Ester Groups | Six isostearic acids (branched C18) | Six acetic acids (linear C2) |

| Molecular Weight | ~1,800–1,900 g/mol (estimated) | 492.45 g/mol (calculated) |

| Solubility | Lipophilic (nonpolar solvents) | Hydrophilic (polar solvents) |

| Viscosity | High (due to bulky isostearate) | Temperature-dependent (see Table 2) |

| Applications | Cosmetics (emollient) | Pharmaceuticals, plasticizers |

Table 2: Viscosity of D-Glucitol Hexaacetate at Various Temperatures

| Temperature (K) | Viscosity (Pa·s) |

|---|---|

| 665.58 | 0.0001300 |

| 732.52 | 0.0000714 |

| 799.46 | 0.0000433 |

| 866.40 | 0.0000284 |

| 933.34 | 0.0000198 |

| 1000.28 | 0.0000145 |

| 1067.22 | 0.0000110 |

Key Observations :

- D-Glucitol hexaacetate exhibits a sharp decrease in viscosity with increasing temperature, typical of small, polar esters. This contrasts with the expected high viscosity of D-glucitol hexaisostearate, which retains thicker consistency due to steric hindrance from branched isostearate groups.

- The hydrophilic nature of hexaacetate limits its utility in cosmetics, whereas hexaisostearate’s lipophilicity enhances compatibility with oils and waxes in skincare formulations.

Limitations in Available Data

No direct experimental data for D-glucitol hexaisostearate were found in the provided evidence. Properties are inferred from structural analogs and computational models (e.g., Joback and Crippen methods for hexaacetate) . Further studies are needed to validate these comparisons.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.